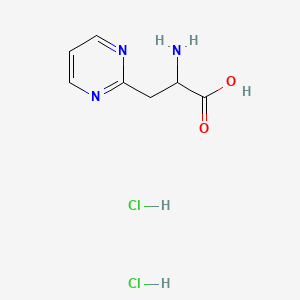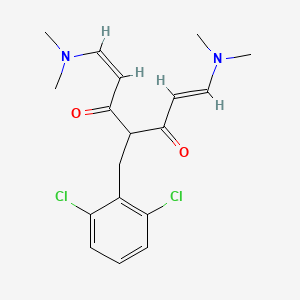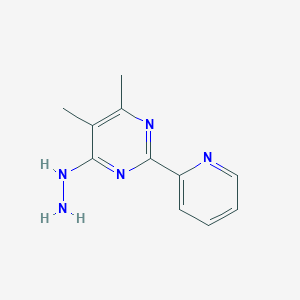
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine, also known as HDM2 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in inhibiting the activity of the HDM2 protein, which is known to play a critical role in the regulation of the p53 tumor suppressor pathway.
科学的研究の応用
Antiviral and Antimicrobial Applications
- Compounds derived from pyrimidine derivatives have demonstrated moderate to high antiviral activities against hepatitis B virus (HBV), showcasing their potential in antiviral chemotherapy (El‐Sayed et al., 2009).
- Novel pyridine and fused pyridine derivatives, including those starting from hydrazinyl pyridine-carbonitriles, have shown antimicrobial and antioxidant activity, indicating their utility in treating microbial infections and oxidative stress (Flefel et al., 2018).
- Pyrimidine carbonitrile derivatives have been found to have significant antimicrobial activity against various bacterial and fungal strains, suggesting their applications in developing new antimicrobial agents (Bhat & Begum, 2021).
Anticancer Applications
- A series of hydrazinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro antitumoral activity, indicating some compounds' potential to inhibit the growth of various human cancer cell lines (Cocco et al., 2006).
Structural and Synthetic Applications
- The synthesis and structural characterization of pyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy highlight the versatility of pyrimidine derivatives in organic synthesis and structural chemistry, providing insights into their structural properties (Aggarwal et al., 2009).
- The utility of enaminonitrile moiety in heterocyclic synthesis, leading to the formation of new thienopyrimidines, showcases the synthetic versatility of pyrimidine derivatives and their potential in creating novel heterocyclic compounds (Madkour et al., 2009).
特性
IUPAC Name |
(5,6-dimethyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-5-3-4-6-13-9/h3-6H,12H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDLMEXYUFJZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)
![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2890764.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2890765.png)
![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)
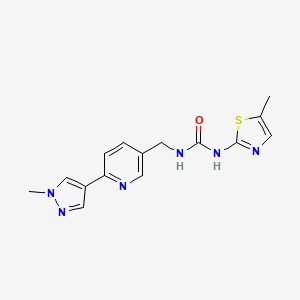
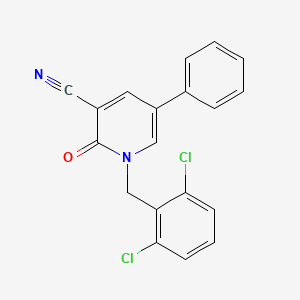

![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)

![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)
